2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
2-propan-2-yl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(2)12-3-6-7(11-12)8(13)10-4-9-6/h3-5H,1-2H3,(H,9,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKTVYAMGPGYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=N1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738254 | |
| Record name | 2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923283-87-8 | |
| Record name | 2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine with suitable nucleophiles. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the precursor can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols. Substitution reactions can lead to a variety of substituted pyrazolopyrimidines .
Scientific Research Applications
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[4,3-d]pyrimidin-7(6H)-one core is shared among several derivatives, with variations in substituents significantly altering pharmacological profiles. Key analogs include:
5-Substituted Derivatives (Anticancer Activity)
- 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Synthesized via microwave-assisted oxidative coupling, this derivative showed potent mTOR inhibition (IC₅₀ = 0.8 µM) and antiproliferative activity against cancer cell lines (e.g., SGC-7901 gastric cancer cells) .
- Comparison : The 5-aryl substitution enhances mTOR binding affinity compared to alkyl or hydrogen substituents.
3-Isopropyl Derivatives (PDE Inhibition)
- 5-Benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO)
- A potent PDE inhibitor targeting Plasmodium falciparum PDEβ (PfPDEβ), BIPPO increases cAMP/cGMP levels, triggering parasite motility and microneme secretion .
- Comparison : The 3-isopropyl group in BIPPO improves selectivity for apicomplexan PDEs over human isoforms, whereas 2-isopropyl derivatives (e.g., the target compound) exhibit broader PDE inhibition .
Pyrazole-5-Carboxamide Derivatives (Telomerase Inhibition)
- 8e (5-propyl-1H-pyrazole-3-carboxamide derivative) Exhibited superior telomerase inhibition (IC₅₀ = 3.2 µM) compared to pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs (e.g., 9a–9e, IC₅₀ > 10 µM) in SGC-7901 and MGC-803 cell lines . Comparison: The pyrazole-carboxamide moiety facilitates stronger hydrogen bonding with telomerase’s active site, unlike the pyrimidinone core .
Anticancer Activity
- Target Compound: Limited direct data exist, but structurally related 5-substituted derivatives (e.g., 5-propyl or 5-aryl) show mTOR inhibition and cytotoxicity via apoptosis induction .
- BIPPO : Primarily antiparasitic (anti-Plasmodium), but PDE modulation may synergize with anticancer pathways in specific contexts .
Antiparasitic Activity
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-Isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound within the pyrazolopyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor in cancer research.
Chemical Structure and Properties
The compound's structure includes a pyrazolo[4,3-d]pyrimidine core, which is characterized by a unique substitution pattern that influences its biological activity. The molecular formula is , and its CAS number is 923283-87-8.
Research indicates that this compound primarily functions as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition leads to cell cycle arrest and apoptosis in cancer cells by preventing the phosphorylation of key substrates necessary for cell cycle progression .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
- In vitro Studies : In studies involving various cancer cell lines, this compound has shown significant antiproliferative effects. For example, it has been reported to induce apoptosis in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models without causing substantial hepatotoxicity .
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that this compound significantly reduced tumor growth while maintaining a favorable safety profile .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression:
- Cyclin-dependent Kinases (CDKs) : Its selective inhibition of CDK2 is particularly noteworthy as it plays a crucial role in cell cycle regulation.
- Geranylgeranyl Pyrophosphate Synthase (GGPPS) : Analogous compounds have been identified as GGPPS inhibitors, which may also contribute to their antitumor efficacy .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure | Anticancer properties but less selective CDK inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Related scaffold | Potential therapeutic applications but varied efficacy |
The specific substitution on the pyrazolopyrimidine core enhances the selectivity and potency of this compound compared to its analogs .
Case Studies
Case Study 1: In Vivo Efficacy in MM and PDAC
In a study evaluating the efficacy of the compound RB-07-16 (a derivative of pyrazolo[3,4-d]pyrimidine), researchers found that it exhibited significant antitumor activity in xenograft models of MM and PDAC. The treatment led to reduced tumor sizes without notable toxicity .
Case Study 2: Mechanistic Insights
Another investigation revealed that treatment with this compound resulted in the downregulation of Rap-1A prenylation in cancer cells, indicating a novel mechanism by which this compound may exert its anticancer effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-isopropyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, and how do reaction conditions influence yield and purity?
- The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with pyrimidine derivatives. Key steps include:
- Catalytic systems : DMSO/I₂-mediated one-pot synthesis under mild conditions (60–80°C, 8–12 hours), avoiding metal catalysts .
- Optimization : Reaction temperature and solvent polarity (e.g., ethanol vs. DMF) significantly affect regioselectivity. For example, higher temperatures (≥100°C) may lead to byproducts like quinazolinones .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol yields >90% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., isopropyl at N2) and ring fusion. Key signals include:
- Pyrazole C3 proton: δ 7.8–8.2 ppm (d, J = 4.5 Hz) .
- Isopropyl group: δ 1.2–1.4 ppm (doublet, 6H) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 235.12) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>99%) and detect trace impurities like des-isopropyl analogs .
Q. What preliminary biological activities have been reported for this scaffold?
- Phosphodiesterase (PDE) inhibition : Derivatives show IC₅₀ values <100 nM against PDE9A, with the isopropyl group enhancing binding to hydrophobic pockets .
- Antiparasitic activity : In Plasmodium falciparum, analogs inhibit cyclic GMP-dependent protein kinase (PKG), disrupting parasite egress (EC₅₀ ~2 µM) .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to resolve regioselectivity challenges in pyrazolo-pyrimidinone formation?
- Controlled cyclization : Use iodine (5 mol%) in DMSO to favor pyrazolo[4,3-d]pyrimidinone formation over competing quinazolinones. Substituent electronic effects (e.g., electron-withdrawing groups on pyrimidine) further direct regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves yield (85% vs. 60%) by enhancing thermal efficiency .
Q. How do structural modifications (e.g., trifluoromethyl vs. isopropyl groups) impact biological potency and selectivity?
- Hydrophobic interactions : The isopropyl group improves target binding (e.g., mTOR inhibition with IC₅₀ 50 nM vs. 200 nM for methyl analogs) by occupying hydrophobic enzyme pockets .
- Electron-withdrawing effects : Trifluoromethyl derivatives exhibit enhanced metabolic stability (t₁/₂ >6 hours in liver microsomes) but reduced solubility .
- SAR studies : Comparative docking (e.g., Glide SP) reveals that bulkier N2 substituents (isopropyl > methyl) reduce off-target kinase binding .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Address discrepancies by measuring bioavailability (e.g., 20% oral bioavailability due to first-pass metabolism) and tissue distribution (e.g., high liver accumulation) .
- Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
Q. What strategies mitigate genotoxic risks from synthetic intermediates during scale-up?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
